molecular formula C21H19NO2S2 B5198008 2-methoxy-4-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide

2-methoxy-4-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide

Cat. No.: B5198008
M. Wt: 381.5 g/mol
InChI Key: AGOZLIAOWNEIIO-UHFFFAOYSA-N
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Description

2-methoxy-4-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the methoxy and methylsulfanyl groups. The phenylsulfanyl group is then added through a substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylphenol: Similar in structure but lacks the phenylsulfanyl group.

    2-methoxyphenyl isocyanate: Contains a methoxy group but has different functional groups.

    4-methoxy-2-methyl-1-methylsulfanyl-benzene: Similar in having methoxy and methylsulfanyl groups but lacks the benzamide structure.

Uniqueness

2-methoxy-4-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S2/c1-24-19-14-16(25-2)12-13-17(19)21(23)22-18-10-6-7-11-20(18)26-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOZLIAOWNEIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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